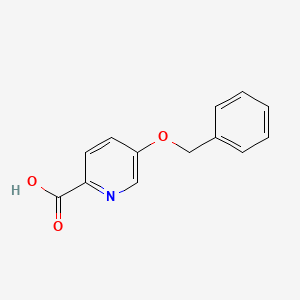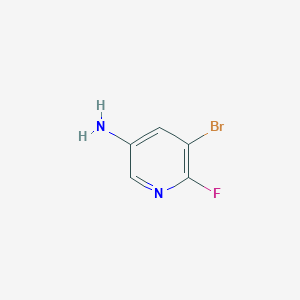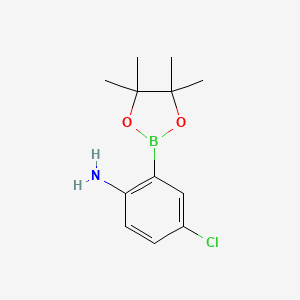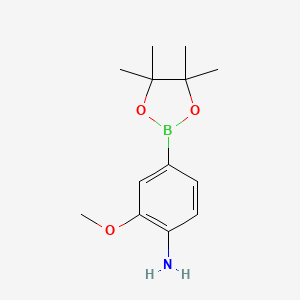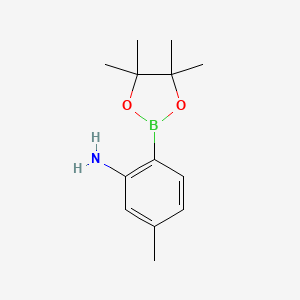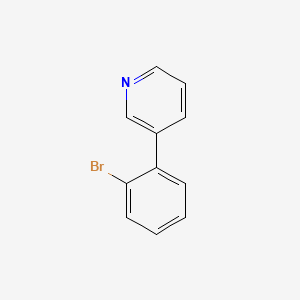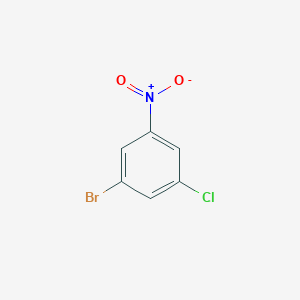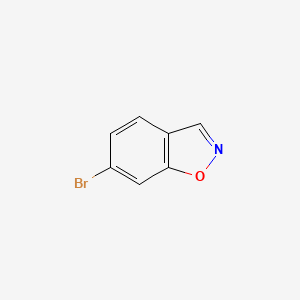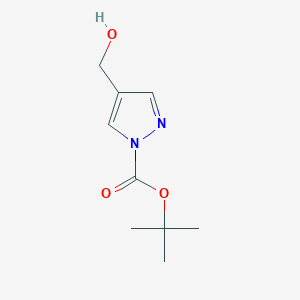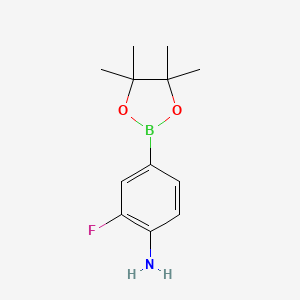
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Descripción general
Descripción
The compound 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a derivative of aniline where a fluorine atom and a tetramethyl dioxaborolane group are introduced into the aromatic ring. This structure suggests potential reactivity due to the presence of the boron moiety, which is often used in cross-coupling reactions, and the electron-withdrawing fluorine atom that could influence the electronic properties of the molecule.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, they do provide insights into related compounds. For instance, the synthesis of 2,2-Difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin and its isomer involves reactions with carbonyl compounds and aniline, leading to colored ethylenic derivatives and corresponding oxazaborins . This suggests that similar synthetic routes could potentially be applied to the target compound, utilizing its boron moiety for the formation of complex structures.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the vibrational spectra of 3-chloro 4-fluoro aniline and 2-iodo aniline have been studied, revealing insights into their π-conjugations and hyperconjugative interactions . Similarly, the vibrational analysis of 2,3,4- and 2,3,6-tri-fluoro-anilines has been conducted, which could provide comparative data for understanding the influence of fluorine substitution on the molecular structure of the target compound .
Chemical Reactions Analysis
The reactivity of related fluorinated aniline compounds has been explored, such as the reactions of difluoro-dioxaborin compounds with carbonyl compounds and aniline . These studies indicate that the fluorine and boron groups can significantly alter the reactivity and the types of chemical transformations that the compound can undergo. The target compound's boron moiety, in particular, could be reactive in cross-coupling reactions, a common application for boron-containing organics.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anilines have been investigated, with studies showing that fluorine substitution can affect the barriers to inversion and internal rotation of the amino group, as seen in the far-infrared gas spectra of aniline and 4-fluoroaniline . This suggests that the introduction of fluorine in the target compound could similarly influence its physical properties, such as boiling point, solubility, and stability.
Aplicaciones Científicas De Investigación
Application in Organic Synthesis and Medicinal Chemistry
- Summary of the Application: “2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is an important boric acid derivative used in organic synthesis reactions . It’s a significant reaction intermediate with many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it exhibits good biological activity and pharmacological effects .
- Methods of Application or Experimental Procedures: The compound was synthesized through a two-step substitution reaction . Its structure was confirmed by Fourier-transform infrared spectroscopy (FTIR), Proton nuclear magnetic resonance (^1H NMR), Carbon-13 nuclear magnetic resonance (^13C NMR), and Mass spectrometry (MS). The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results or Outcomes: The result of the conformational analysis shows that the molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT was also used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .
Application in Boron Neutron Capture Therapy
- Summary of the Application: Boron neutron capture therapy (BNCT) is a type of radiation therapy which allows for highly targeted cell destruction . It has been widely used in cancer treatment .
- Methods of Application or Experimental Procedures: In BNCT, a boron-containing compound (like “2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”) is introduced into the tumor and is subsequently irradiated with neutrons . This causes the boron to break apart and release alpha particles that destroy the tumor cells .
- Results or Outcomes: The use of boron compounds in BNCT allows for the selective destruction of tumor cells while minimizing the damage to surrounding healthy tissue .
Application in Drug Transport Polymers
- Summary of the Application: “2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has been used in the development of drug transport polymers . These polymers can be used to deliver drugs to specific locations in the body .
- Methods of Application or Experimental Procedures: The compound is incorporated into a polymer matrix. The resulting polymer can then be loaded with a drug and used to deliver the drug to a specific location in the body .
- Results or Outcomes: The use of such polymers can improve the efficacy of drug delivery and reduce side effects by ensuring that the drug is delivered directly to the site of action .
Application in Suzuki-Miyaura Cross-Coupling Reactions
- Summary of the Application: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon coupling reactions that are widely used in organic synthesis .
- Methods of Application or Experimental Procedures: The compound is combined with a palladium catalyst and a base. The resulting mixture is then heated to facilitate the cross-coupling reaction .
- Results or Outcomes: The outcome of the reaction is the formation of a new carbon-carbon bond. This method is widely used in the synthesis of complex organic molecules .
Application in the Synthesis of Fluorine-Containing Drugs
- Summary of the Application: The compound is used in the synthesis of fluorine-containing drugs . Fluorine atoms enhance the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
- Methods of Application or Experimental Procedures: The compound is incorporated into the drug molecule through a series of chemical reactions. The resulting fluorine-containing drug is then purified and characterized .
- Results or Outcomes: The use of such compounds can improve the efficacy of drug delivery and reduce side effects by ensuring that the drug is delivered directly to the site of action .
Safety And Hazards
Direcciones Futuras
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also one of the important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
Propiedades
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXGNRNTXUKZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591550 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
819058-34-9 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)
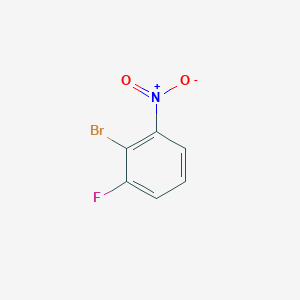
![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)
![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)
